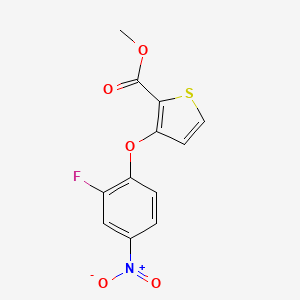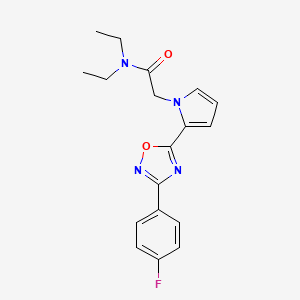![molecular formula C12H12N2O2 B2623309 [2,2'-Bipyridine]-3,3'-diyldimethanol CAS No. 71353-94-1](/img/structure/B2623309.png)
[2,2'-Bipyridine]-3,3'-diyldimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bipyridine]-3,3’-diyldimethanol: is an organic compound that belongs to the bipyridine family. This compound is characterized by two pyridine rings connected at the 2 and 2’ positions, with hydroxymethyl groups attached at the 3 and 3’ positions. It is a versatile ligand in coordination chemistry and has applications in various fields, including catalysis, material science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’-diyldimethanol typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which uses pyridyl zinc halides and halogen-substituted pyridines under palladium catalysis . Another method is the Suzuki coupling , which involves the reaction of boronic acids with halogenated pyridines in the presence of a palladium catalyst . These reactions are generally carried out under mild conditions and provide high yields.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of homogeneous and heterogeneous catalysts allows for the production of large quantities of the compound with high purity .
化学反応の分析
Types of Reactions: [2,2’-Bipyridine]-3,3’-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyridines and substituted pyridines.
科学的研究の応用
Chemistry: In chemistry, [2,2’-Bipyridine]-3,3’-diyldimethanol is used as a ligand in coordination complexes. These complexes are studied for their catalytic properties and are used in various organic transformations .
Biology: The compound is used in biological research to study metal-protein interactions and enzyme mechanisms. It serves as a model ligand for understanding the coordination behavior of metal ions in biological systems .
Medicine: In medicine, bipyridine derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as enzyme inhibitors and for their role in drug delivery systems .
Industry: Industrially, [2,2’-Bipyridine]-3,3’-diyldimethanol is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of polymers and as a stabilizer in various chemical processes .
作用機序
The mechanism of action of [2,2’-Bipyridine]-3,3’-diyldimethanol involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, binding to metal centers and forming stable chelate complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations by stabilizing reaction intermediates and lowering activation energies .
類似化合物との比較
2,2’-Bipyridine: Lacks the hydroxymethyl groups and is a simpler ligand.
4,4’-Bipyridine: Has the pyridine rings connected at the 4 and 4’ positions, leading to different coordination properties.
Phenanthroline: A related compound with a fused ring structure, offering different electronic properties.
Uniqueness: [2,2’-Bipyridine]-3,3’-diyldimethanol is unique due to the presence of hydroxymethyl groups, which provide additional sites for functionalization and enhance its solubility in various solvents. This makes it a versatile ligand for the synthesis of complex coordination compounds and materials with tailored properties .
特性
IUPAC Name |
[2-[3-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-13-11(9)12-10(8-16)4-2-6-14-12/h1-6,15-16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAAYKFMPQDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole](/img/structure/B2623227.png)

![N-[6-(1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl)hex-4-ynyl]methanesulfonamide](/img/structure/B2623229.png)
![N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2623231.png)

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)


![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)



![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2623247.png)
